molecular formula C7H5BrFNO2 B1379538 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene CAS No. 1806979-60-1

1-Bromo-3-fluoro-2-methyl-4-nitrobenzene

Cat. No. B1379538
M. Wt: 234.02 g/mol
InChI Key: QBGAYJKEQXTZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-fluoro-2-methyl-4-nitrobenzene is a compound with the CAS Number: 1806979-60-1 . It is an off-white solid with a molecular weight of 234.02 . The IUPAC name for this compound is 1-bromo-3-fluoro-2-methyl-4-nitrobenzene .


Molecular Structure Analysis

The InChI code for 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene is 1S/C7H5BrFNO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Bromo-3-fluoro-2-methyl-4-nitrobenzene is an off-white solid . It has a molecular weight of 234.02 and a density of 1.7±0.1 g/cm3 . The boiling point is 269.7±35.0 °C at 760 mmHg .

Scientific Research Applications

Organic Electronics and Polymer Solar Cells

A study by Fu et al. (2015) introduced a compound structurally similar to 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene, used as a fluorescent inhibitor in polymer solar cells (PSCs). The incorporation of this inhibitor into the poly(3-hexylthiophene) and phenyl-C61-butyric acid methyl ester active layer significantly enhanced the power conversion efficiency (PCE) by over 57%. This improvement was attributed to reduced excitonic recombination and enhanced excitonic dissociation at the donor-acceptor interface, demonstrating the compound's potential in optimizing electronic properties for solar cell applications Fu et al., Organic Electronics, 2015.

Radiopharmaceutical Synthesis

Klok et al. (2006) detailed the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a radiopharmaceutical precursor, using a two-step reaction sequence that involved a compound structurally related to 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene. This process highlights the compound's utility in synthesizing radiolabeled compounds for medical imaging, particularly in positron emission tomography (PET) Klok et al., Journal of Labelled Compounds and Radiopharmaceuticals, 2006.

Vibrational Spectroscopy and Molecular Structure

Reddy and Rao (1994) conducted a vibrational spectroscopy study on trisubstituted benzenes, including derivatives similar to 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene. By transferring force constants, they provided insights into the molecular structure and vibrational assignments of these compounds, essential for understanding their physicochemical properties and reactivity Reddy and Rao, Vibrational Spectroscopy, 1994.

Spectroscopy and Reactivity

Ernst et al. (2013) investigated the radical anions of p-BrC6H4NO2, a compound related to 1-Bromo-3-fluoro-2-methyl-4-nitrobenzene, in ionic liquids through voltammetric measurements. The study revealed that the radical anions exhibit unique reactivity patterns in ionic liquids, suggesting the influence of solvent media on the electronic properties of nitrobenzene derivatives Ernst et al., Physical Chemistry Chemical Physics, 2013.

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H320-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for this compound were not found in the search results, it’s worth noting that benzene derivatives are often used in the synthesis of various organic compounds . They have potential applications in many areas, including pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

1-bromo-3-fluoro-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGAYJKEQXTZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-2-methyl-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-fluoro-2-methyl-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-fluoro-2-methyl-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-fluoro-2-methyl-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-fluoro-2-methyl-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-fluoro-2-methyl-4-nitrobenzene
Reactant of Route 6
1-Bromo-3-fluoro-2-methyl-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.